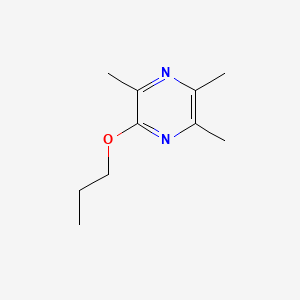

2,3,5-Trimethyl-6-propoxypyrazine

Description

Properties

CAS No. |

113929-51-4 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.251 |

IUPAC Name |

2,3,5-trimethyl-6-propoxypyrazine |

InChI |

InChI=1S/C10H16N2O/c1-5-6-13-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |

InChI Key |

NCOKKVFLENAGGE-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC(=C(N=C1C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below summarizes key structural analogs of 2,3,5-Trimethyl-6-propoxypyrazine, highlighting differences in substituents, molecular formulas, and molecular weights:

Substituent Effects on Physical and Chemical Properties

Alkyl vs. Alkoxy Groups: 2,3,5-Trimethyl-6-ethylpyrazine (alkyl substituent) has a lower molecular weight (150.22 g/mol) and higher volatility compared to the propoxy derivative. Alkyl groups generally reduce polarity, favoring solubility in non-polar solvents . this compound (alkoxy substituent) introduces an oxygen atom, increasing polarity and boiling point. This enhances solubility in polar solvents like ethanol or water, which is critical for flavor encapsulation .

Chain Length and Branching: The propyl substituent in 2,3,5-Trimethyl-6-propylpyrazine (C₁₀H₁₆N₂) lacks an oxygen atom, resulting in lower polarity compared to the propoxy analog. This compound may exhibit stronger hydrophobic interactions in lipid-based matrices .

Multi-Substituted Derivatives :

- (R)-3,6-Diethoxy-2-isopropylpyrazine (C₁₁H₂₀N₂O₂) shows that multiple alkoxy groups further elevate molecular weight and polarity. Such derivatives are often used in pharmaceuticals for improved bioavailability .

Q & A

Q. What synthetic methodologies are recommended for 2,3,5-Trimethyl-6-propoxypyrazine?

While direct protocols for this compound are not detailed in the provided literature, analogous alkoxylation reactions for pyrazine derivatives suggest using nucleophilic substitution. For example, reacting a halogenated precursor (e.g., 2,3,5-trimethyl-6-chloropyrazine) with sodium propoxide under reflux conditions (80–120°C) in a polar aprotic solvent like DMF. Phase-transfer catalysts may enhance reaction efficiency . Purification can involve fractional distillation or preparative GC, with validation via GC-MS (as in ’s methods for similar compounds) .

Q. How can the molecular structure of this compound be characterized?

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., methyl, propoxy groups).

- Mass Spectrometry : GC-MS (electron ionization) for molecular ion (M⁺) and fragmentation patterns, referencing NIST databases .

- FTIR : To confirm the presence of ether (C-O-C) and pyrazine ring vibrations.

- Retention Indices : Compare GC retention times under standardized conditions (e.g., DB-5 column, 10°C/min gradient) .

Q. What analytical techniques ensure purity and quantification in complex mixtures?

- Gas Chromatography : Use polar columns (e.g., DB-Wax) for separation of volatile pyrazines. Temperature gradients (e.g., 50→280°C at 10°C/min) improve resolution .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for non-volatile derivatives.

- Internal Standards : Deuterated analogs or structurally similar pyrazines (e.g., 2,3,5-trimethylpyrazine) for calibration .

Advanced Research Questions

Q. How can contradictory chromatographic retention data be resolved across studies?

Inconsistent retention indices often arise from column polarity, temperature programs, or carrier gas flow rates. For example, reports retention indices of 1491–1521 on DB-5 versus 1502–1512 on HP-FFAP under different gradients . To standardize:

Q. What computational approaches model the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:

- HOMO-LUMO gaps : To assess reactivity and charge-transfer potential.

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.

- Thermodynamic Stability : Compare isomer energy landscapes (e.g., propoxy orientation). Computational data should be validated against experimental spectral or crystallographic data (e.g., X-ray structures in ) .

Q. How can stability under varying pH and temperature be systematically studied?

Design accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C, monitor degradation via HPLC.

- Thermal Stability : Heat samples (40–100°C) and analyze using GC-MS for volatile byproducts.

- Storage Recommendations : Store at -20°C in amber vials under inert gas, per handling guidelines in .

Q. What strategies address contradictions in reported spectroscopic data?

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with databases (NIST, PubChem).

- Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR).

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Key Considerations

- Safety : Use PPE (gloves, goggles) and work in fume hoods due to pyrazines’ potential volatility and irritancy .

- Data Reproducibility : Document all chromatographic and spectroscopic parameters meticulously.

- Limitations : Computational models require experimental validation; synthetic yields may vary with precursor purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.